molecular formula C9H16N2O4S B1682793 Thiamet-G

Thiamet-G

Cat. No.: B1682793
M. Wt: 248.30 g/mol
InChI Key: PPAIMZHKIXDJRN-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiamet G is a potent and selective inhibitor of the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a post-translational modification that plays a critical role in various cellular processes. Thiamet G has been widely used in scientific research to study the effects of increased O-GlcNAc levels on cellular functions and disease states .

Mechanism of Action

Target of Action

Thiamet-G is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from proteins . The primary target of this compound is the OGA enzyme, which plays a crucial role in the post-translational modification of proteins .

Mode of Action

This compound interacts with its target, OGA, by inhibiting its activity . This inhibition leads to an increase in O-GlcNAc-modified proteins . O-GlcNAcylation, i.e., the addition of N-acetylglucosamine to serine and threonine residues, is a post-translational modification that regulates the function of many proteins . By inhibiting OGA, this compound promotes the glycosylation of tau, preventing its aggregation and appearing to stabilize tau in a soluble, nonpathogenic form .

Biochemical Pathways

This compound affects the hexosamine biosynthetic pathway (HBP), a metabolic pathway that produces UDP-GlcNAc, the substrate for O-GlcNAcylation . By inhibiting OGA, this compound increases the levels of O-GlcNAc-modified proteins, which can impact various cellular functions and signaling pathways . For instance, it has been shown to reduce tau phosphorylation and alter microtubule dynamics .

Pharmacokinetics

This compound is orally bioavailable and can cross the blood-brain barrier . It leads to an increase in O-GlcNAc-modified proteins in cell-based and in vivo assay systems . In Phase 1 safety testing, this compound was well-tolerated at all doses, without serious adverse events or discontinuations due to an adverse event. The pharmacokinetics were deemed adequate for once-a-day dosing .

Result of Action

The inhibition of OGA by this compound results in an increase in O-GlcNAc-modified proteins, which has several molecular and cellular effects. For example, it reduces the levels of phosphorylated Tau protein in rat cortex and hippocampus . In preclinical work, this compound was reported to increase N-GlcNAc-modified tau, reduce the number of tau neurofibrillary tangles, and decrease neuronal cell loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamet G is synthesized through a multi-step process involving the formation of a pyranothiazole ring system. The key steps include the condensation of an amino alcohol with a thiazoline derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely published, the synthesis of Thiamet G on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, improving the efficiency of purification steps, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Thiamet G primarily undergoes reactions related to its role as an O-GlcNAcase inhibitor. These reactions include binding to the active site of the enzyme and inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of Thiamet G involves reagents such as amino alcohols, thiazoline derivatives, and various organic solvents. The reaction conditions are carefully controlled to ensure the formation of the desired pyranothiazole ring system and to achieve high purity of the final product .

Major Products Formed

The major product formed from the synthesis of Thiamet G is the compound itself, characterized by its potent inhibitory activity against O-GlcNAcase. No significant by-products are typically reported in the literature, indicating a high specificity of the synthetic route .

Biological Activity

Thiamet-G (TG) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that regulates O-GlcNAcylation, a post-translational modification that plays a crucial role in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on tau phosphorylation, and potential therapeutic applications, particularly in neurodegenerative diseases.

  • Chemical Name : (3a R,5 R,6 S,7 R,7a R)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5 H-pyrano[3,2- d]thiazole-6,7-diol
  • Ki Value : Approximately 21 nM for human OGA, indicating high potency .

This compound functions primarily by inhibiting OGA, leading to increased levels of O-GlcNAcylation on proteins. This modification has been shown to influence various signaling pathways and protein interactions. Notably, the inhibition of OGA results in:

  • Increased O-GlcNAcylation : Studies have demonstrated that this compound treatment significantly elevates global O-GlcNAc levels in the brain, with a reported increase of up to tenfold within 24 hours post-treatment .
  • Effects on Tau Protein : this compound has been shown to decrease tau phosphorylation at specific sites while increasing it at others. This bi-directional modulation may help mitigate tau pathology associated with neurodegenerative diseases like Alzheimer's .

In Vivo Studies

  • Mouse Models : In experiments involving rTg4510 mice, which model tauopathies, chronic treatment with this compound resulted in:
    • A significant increase in brain O-GlcNAc levels.
    • A reduction in hyperphosphorylated tau species.
    • Improvement in behavioral deficits associated with tau pathology .
  • Acute Treatment Effects : Acute administration of this compound led to:
    • Decreased phosphorylation at sites Thr181, Thr212, Ser214, Ser262/Ser356, Ser404, and Ser409.
    • Increased phosphorylation at sites Ser199, Ser202, Ser396, and Ser422 .

Impact on Cognitive Function

Research indicates that this compound may also protect against cognitive decline. In studies using double transgenic TAPP mice:

  • Treatment resulted in a reduction of sarkosyl-insoluble tau by approximately 32%, correlating with improved cognitive outcomes .

Tables Summarizing Key Findings

StudyModelTreatment DurationKey Findings
PLOS One Mouse (tau Tg)AcuteDecreased tau phosphorylation at multiple sites; increased O-GlcNAc levels.
IMR Press rTg4510 MouseChronic (18 weeks)Significant increase in brain O-GlcNAc; reduced hyperphosphorylated tau; improved behavior.
Science Advances TAPP MouseChronic32% reduction in sarkosyl-insoluble tau; cognitive protection observed.

Case Studies

  • Alzheimer's Disease : In preclinical trials, this compound has shown promise as a therapeutic agent by alleviating tau hyperphosphorylation and enhancing cognitive function through increased O-GlcNAc levels .
  • Polycystic Kidney Disease : Recent studies suggest that this compound may have potential applications beyond neurodegeneration, including renal pathologies where O-GlcNAc homeostasis is disrupted .

Properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAIMZHKIXDJRN-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiamet-G
Reactant of Route 2
Thiamet-G
Reactant of Route 3
Thiamet-G
Reactant of Route 4
Thiamet-G
Reactant of Route 5
Thiamet-G
Reactant of Route 6
Thiamet-G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.